1-(4-Methylpyrimidin-2-yl)-1,4-diazepane

CAS No.: 1341665-93-7

Cat. No.: VC2859072

Molecular Formula: C10H16N4

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1341665-93-7 |

|---|---|

| Molecular Formula | C10H16N4 |

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | 1-(4-methylpyrimidin-2-yl)-1,4-diazepane |

| Standard InChI | InChI=1S/C10H16N4/c1-9-3-5-12-10(13-9)14-7-2-4-11-6-8-14/h3,5,11H,2,4,6-8H2,1H3 |

| Standard InChI Key | UNNXYDLZQTVLCK-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NC=C1)N2CCCNCC2 |

| Canonical SMILES | CC1=NC(=NC=C1)N2CCCNCC2 |

Introduction

Chemical Structure and Properties

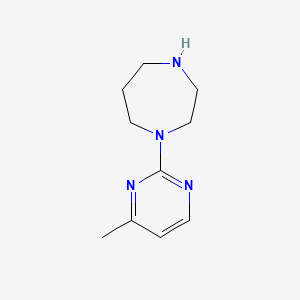

1-(4-Methylpyrimidin-2-yl)-1,4-diazepane is a heterocyclic compound that contains a diazepane ring (a seven-membered ring with two nitrogen atoms) attached to a 4-methylpyrimidin-2-yl group. This structural arrangement contributes to its unique chemical properties and potential biological activities.

Basic Identification

The compound is identified by the following characteristics:

| Parameter | Value |

|---|---|

| CAS Number | 1341665-93-7 |

| Molecular Formula | C₁₀H₁₆N₄ |

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | 1-(4-methylpyrimidin-2-yl)-1,4-diazepane |

| PubChem CID | 62783814 |

Physicochemical Properties

The compound exhibits the following physicochemical properties, which are crucial for understanding its behavior in various chemical and biological systems:

| Property | Value |

|---|---|

| TPSA (Topological Polar Surface Area) | 41.05 Ų |

| LogP | 0.58472 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

| SMILES Code | CC1=NC(N2CCNCCC2)=NC=C1 |

| InChIKey | QNSJUCZOQWSBMT-UHFFFAOYSA-N |

The relatively low molecular weight (under 500 g/mol) and moderate LogP value indicate favorable drug-like properties according to Lipinski's Rule of Five, suggesting potential for good oral bioavailability if developed as a pharmaceutical agent .

Structural Characteristics

Structural Components

The structure of 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane consists of two primary components:

-

Diazepane Ring: A seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This component provides the compound with potential binding capabilities to various biological targets due to the presence of basic nitrogen atoms.

-

4-Methylpyrimidine Moiety: A six-membered aromatic heterocycle with two nitrogen atoms and a methyl substituent at position 4. This group contributes to the compound's ability to engage in hydrogen bonding and π-π interactions with biological macromolecules .

The connection between these two components occurs through a C-N bond linking the diazepane nitrogen at position 1 to the pyrimidine carbon at position 2, creating a structure that can adopt various conformations in solution.

Biological Activities and Applications

Structural Basis for Activity

The biological activities of 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane likely stem from several structural features:

-

Flexible Diazepane Ring: The seven-membered ring provides conformational flexibility that may allow adaptation to binding sites.

-

Multiple Nitrogen Atoms: The four nitrogen atoms in the molecule can participate in hydrogen bonding with biological targets.

-

Aromatic Pyrimidine Ring: Capable of engaging in π-π stacking interactions with aromatic amino acid residues in proteins.

-

Methyl Substituent: Contributes hydrophobic interactions that may enhance binding affinity to protein pockets .

Related Compounds and Structure-Activity Relationships

Structural Analogs

Several structural analogs of 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane have been reported, providing insights into potential structure-activity relationships:

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane hydrochloride | N/A | C₁₀H₁₆N₄·HCl | Hydrochloride salt form |

| 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane | 66570076 | C₁₀H₁₅ClN₄ | Chloro substituent at position 4 and methyl at position 5 of pyrimidine |

| 1-(4-Methylpyridin-2-yl)-1,4-diazepane | 1249958-77-7 | C₁₁H₁₇N₃ | Pyridine instead of pyrimidine ring |

| 1-(2-Methylpyridin-4-yl)-1,4-diazepane | 936940-48-6 | C₁₁H₁₇N₃ | Different position of nitrogen and methyl group in pyridine ring |

| 1-Methyl-4-(5-methylpyrimidin-2-yl)-1,4-diazepane | 59343309 | C₁₁H₁₈N₄ | Additional methyl group on diazepane nitrogen |

Structure-Activity Insights

The comparison of these analogs provides valuable insights into how structural modifications might affect activity:

-

Ring System Variation: The replacement of pyrimidine with pyridine (as in compounds with CAS 1249958-77-7 and 936940-48-6) reduces the number of nitrogen atoms, potentially altering hydrogen bonding capabilities and electrostatic properties .

-

Substitution Pattern: The position of substituents on the aromatic ring can significantly influence activity, as seen in compounds with different methyl group positions .

-

N-Methylation: The addition of a methyl group to one of the diazepane nitrogen atoms (as in compound with CAS 59343309) may affect the basicity and hydrogen bonding capacity of that nitrogen, potentially altering binding interactions with biological targets .

Research Applications and Current Studies

Medicinal Chemistry Applications

The potential applications of 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane and related compounds in medicinal chemistry include:

-

Development of T-type Calcium Channel Blockers: Researchers have evaluated 1,4-diazepane derivatives as potential blockers of T-type calcium channels, which are important targets for treating epilepsy, neuropathic pain, and certain cardiovascular conditions .

-

Building Blocks for Drug Discovery: The compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic properties.

-

Structure-Activity Relationship Studies: 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane provides a scaffold for exploring how structural modifications affect biological activity, helping researchers optimize compounds for specific targets .

Recent Research Developments

A recent study published in 2025 has investigated the development of SARS-CoV-2 Mpro inhibitors involving diazepane-containing compounds. The research indicated that some compounds in the diazepane series may act as PGP substrates, which could limit their therapeutic efficacy. This finding highlights the importance of considering drug transporters when developing diazepane-based therapeutics .

Analytical Considerations

Identification and Characterization Methods

For the identification and characterization of 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane, several analytical techniques are commonly employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information about the compound, confirming the presence and position of the methyl group, aromatic protons, and diazepane ring.

-

Mass Spectrometry (MS): Essential for confirming the molecular weight and fragmentation pattern characteristic of the compound.

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups and confirming the presence of C=N bonds characteristic of pyrimidine rings.

-

High-Performance Liquid Chromatography (HPLC): Important for assessing the purity of synthesized compounds and monitoring reactions.

| Hazard Type | Classification |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed) H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation) |

| GHS Pictogram | GHS07 |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume